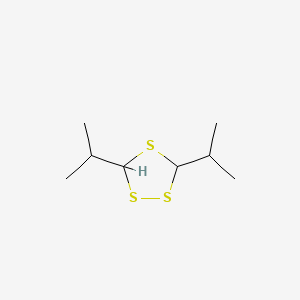

3,5-Diisopropyl-1,2,4-trithiolane

Description

Structure

3D Structure

Properties

CAS No. |

54934-99-5 |

|---|---|

Molecular Formula |

C8H16S3 |

Molecular Weight |

208.4 g/mol |

IUPAC Name |

3,5-di(propan-2-yl)-1,2,4-trithiolane |

InChI |

InChI=1S/C8H16S3/c1-5(2)7-9-8(6(3)4)11-10-7/h5-8H,1-4H3 |

InChI Key |

QCTAPVCDZUSECS-UHFFFAOYSA-N |

SMILES |

CC(C)C1SC(SS1)C(C)C |

Canonical SMILES |

CC(C)C1SC(SS1)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3,5 Diisopropyl 1,2,4 Trithiolane and Analogues

Established Synthetic Routes for 3,5-Dialkyl-1,2,4-Trithiolanes

The synthesis of 3,5-dialkyl-1,2,4-trithiolanes, including the diisopropyl variant, has traditionally relied on several key reaction types. These methods have been foundational in the study of these compounds.

Enamine-Based Condensation Reactions

Methodologies developed by Tjan and Asinger represent a cornerstone in the synthesis of 1,2,4-trithiolanes. These methods often involve the reaction of ketones or aldehydes with ammonia (B1221849) and elemental sulfur. While the precise mechanisms can be complex and lead to a mixture of products, the core of the Asinger synthesis, for instance, involves the reaction of a ketone, ammonia, and sulfur to produce 3,5-dialkyl-1,2,4-trithiolanes. The Tjan variation on this multi-component reaction provides another avenue to these heterocyclic systems. These reactions proceed through various intermediates, including enamines, which are crucial for the assembly of the trithiolane ring.

Oxidative Cyclization of Bis(1-mercaptoalkyl)sulfides

Another established route involves the oxidative cyclization of bis(1-mercaptoalkyl)sulfides. This method provides a more direct approach to the 1,2,4-trithiolane (B1207055) core. The starting bis(1-mercaptoalkyl)sulfides can be prepared from the corresponding aldehydes or ketones. Subsequent oxidation, often employing mild oxidizing agents, facilitates the formation of the disulfide bond within the five-membered ring, yielding the desired 3,5-disubstituted 1,2,4-trithiolane.

Reactions Involving Hydrogen Sulfide (B99878) and Disulfide Intermediates

The reaction between hydrogen sulfide and various sulfur-containing intermediates is another fundamental approach. nih.govacs.org These reactions can be complex, but they underscore the importance of controlling the sulfur source and reaction conditions to favor the formation of the five-membered trithiolane ring over other possible sulfur heterocycles. nih.govacs.org The interplay between hydrogen sulfide, elemental sulfur, and organic precursors can lead to the formation of disulfide intermediates that are key to the cyclization process. nih.govacs.org

Novel Synthetic Approaches for 3,5-Disubstituted 1,2,4-Trithiolanes

More recent research has expanded the synthetic toolkit for accessing 3,5-disubstituted 1,2,4-trithiolanes, offering alternative and sometimes more efficient or selective methods.

Utilization of 1,3,5-Trithianes with Sulfur Monochloride and Sodium Sulfide

A notable development involves the use of substituted 1,3,5-trithianes as precursors. researchgate.net Treatment of these six-membered rings with sulfur monochloride (S₂Cl₂) and sodium sulfide (Na₂S) under mild conditions can afford 3,5-disubstituted 1,2,4-trithiolanes. researchgate.net This method often results in a mixture of diastereoisomers, providing a valuable route to these compounds from readily available starting materials. researchgate.net

[2+3]-Cycloaddition Reactions

The [2+3]-cycloaddition reaction between thiocarbonyl S-sulfides (thiosulfines) and thioketones represents a powerful and versatile method for constructing the 1,2,4-trithiolane ring. researchgate.netlookchem.comchempedia.infoacs.org Thiocarbonyl S-sulfides, which can be generated in situ from various precursors, act as 1,3-dipoles. researchgate.netlookchem.comacs.org Their reaction with a thioketone dipolarophile leads directly to the five-membered heterocyclic system. researchgate.netlookchem.com This approach offers a high degree of control over the substitution pattern of the resulting trithiolane. researchgate.netlookchem.com

Table 1: Overview of Synthetic Methodologies for 3,5-Disubstituted 1,2,4-Trithiolanes

| Methodology | Precursors | Key Reagents/Conditions | Primary Product |

|---|---|---|---|

| Enamine-Based Condensation | Ketones/Aldehydes | Ammonia, Elemental Sulfur | 3,5-Dialkyl-1,2,4-trithiolanes |

| Oxidative Cyclization | Bis(1-mercaptoalkyl)sulfides | Mild oxidizing agents | 3,5-Disubstituted 1,2,4-trithiolanes |

| Hydrogen Sulfide/Disulfide Reactions | Aldehydes/Ketones | Hydrogen sulfide, Sulfur | 3,5-Dialkyl-1,2,4-trithiolanes |

| 1,3,5-Trithiane Rearrangement | Substituted 1,3,5-trithianes | S₂Cl₂, Na₂S | 3,5-Disubstituted 1,2,4-trithiolanes |

| [2+3]-Cycloaddition | Thioketones, Thiocarbonyl S-sulfide precursors | Heat or catalyst | 3,5-Disubstituted 1,2,4-trithiolanes |

Formation from Alpha,Beta-Unsaturated Carbonyl Derivatives (e.g., Lawesson's Reagent)

The synthesis of 1,2,4-trithiolanes from carbonyl precursors is a well-established method, frequently employing thionating agents like Lawesson's reagent. wikipedia.orgnih.gov Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a versatile and mild agent for converting carbonyl compounds into their corresponding thiocarbonyls. organic-chemistry.orgencyclopedia.pub This transformation is a critical step in the pathway to forming 1,2,4-trithiolane structures. While the direct reaction of α,β-unsaturated carbonyl compounds is a potential route, a common strategy involves the thionation of a ketone or aldehyde to a thioketone, which then undergoes further reactions to yield the trithiolane ring. nih.govthieme-connect.com

The general mechanism for Lawesson's reagent involves its dissociation into a reactive dithiophosphine ylide. wikipedia.orgnih.gov This ylide reacts with the carbonyl compound to form a four-membered thiaoxaphosphetane intermediate. nih.govorganic-chemistry.org Subsequent cycloreversion, driven by the formation of a stable P=O bond, releases the desired thiocarbonyl compound. organic-chemistry.org

A notable application of Lawesson's reagent in this context is its reaction with thioketone S-oxides. Research has demonstrated that reacting thioketone S-oxides with Lawesson's reagent at room temperature can produce the corresponding 1,2,4-trithiolane. lookchem.com For instance, the reaction of 2,2,4,4-tetramethyl-3-thioxocyclobutanone S-oxide with Lawesson's reagent yields the corresponding spirocyclic 1,2,4-trithiolane. lookchem.com This method suggests that the key intermediate is a thiocarbonyl S-sulfide (also known as a thiosulfine), which is generated from the thioketone S-oxide and Lawesson's reagent. lookchem.com This reactive intermediate can then be trapped by another molecule of a thione to form the 1,2,4-trithiolane ring system via a [3+2] cycloaddition. lookchem.comuzh.ch

The following table summarizes the synthesis of various cis-1,2,4-trithiolanes from the reaction of thiopivalophenone (B14659271) S-oxides with Lawesson's reagent and subsequent trapping with a thioketone.

| Starting S-Oxide | Trapping Thione | Product (cis-1,2,4-Trithiolane) | Yield (%) | Reference |

|---|---|---|---|---|

| Thiopivalophenone S-oxide | Thiopivalophenone | 3,3-Di-tert-butyl-5,5-diphenyl-1,2,4-trithiolane | 55 | lookchem.com |

| 4,4'-Dimethylthiopivalophenone S-oxide | Thiopivalophenone | 3,3-Di-p-tolyl-5,5-di-tert-butyl-1,2,4-trithiolane | 62 | lookchem.com |

| 4,4'-Dimethoxythiopivalophenone S-oxide | Thiopivalophenone | 3,3-Di-p-anisyl-5,5-di-tert-butyl-1,2,4-trithiolane | 42 | lookchem.com |

Investigation of Reaction Mechanisms in 1,2,4-Trithiolane Formation

The formation of the 1,2,4-trithiolane ring is a mechanistically fascinating process involving highly reactive sulfur-containing intermediates. A central pathway proposed in the literature involves the generation and subsequent cycloaddition of thiocarbonyl S-sulfides (thiosulfines). lookchem.comuzh.ch

The reaction often begins with the formation of a thiocarbonyl compound from a corresponding ketone or aldehyde, for which Lawesson's reagent is frequently used. nih.govthieme-connect.com The mechanism for the subsequent assembly of the trithiolane ring can be outlined as follows:

Formation of a Thiocarbonyl S-sulfide: A key intermediate, the thiocarbonyl S-sulfide (R₂C=S⁺-S⁻), is generated. One method to produce this species is the reaction of a thioketone S-oxide with Lawesson's reagent. lookchem.com Alternatively, it can be formed through the thermal or photochemical decomposition of other precursors. These S-sulfides are generally unstable and highly reactive. uzh.ch

Equilibrium with Dithiiranes: Thiocarbonyl S-sulfides exist in equilibrium with their cyclic isomers, dithiiranes (a three-membered ring containing two sulfur atoms and one carbon). lookchem.comuzh.ch The isolation of stable dithiiranes has provided strong evidence for their role as intermediates in these reactions. lookchem.com

[3+2] Cycloaddition: The thiocarbonyl S-sulfide, acting as a 1,3-dipole, can undergo a [3+2] cycloaddition reaction with a molecule of a thiocarbonyl compound (a dipolarophile). lookchem.comuzh.ch This concerted or stepwise cycloaddition directly forms the five-membered 1,2,4-trithiolane ring.

This mechanistic pathway explains the formation of both symmetrical and unsymmetrical 1,2,4-trithiolanes. If the thiocarbonyl S-sulfide reacts with a molecule of the same thioketone from which it was derived, a symmetrical trithiolane is formed. If it is trapped by a different thioketone, an unsymmetrical product results. lookchem.com

Furthermore, the thermal decomposition of 1,2,4-trithiolanes themselves provides evidence for this mechanism, as it often results in a [3+2] cycloelimination, releasing the constituent thiocarbonyl S-sulfide and thioketone. uzh.chresearchgate.net This reversibility underscores the dynamic nature of the system and the accessibility of the key intermediates under thermal conditions.

Stereochemical Investigations and Isomeric Considerations of 3,5 Diisopropyl 1,2,4 Trithiolane

Cis/Trans Isomerism in 3,5-Dialkyl-1,2,4-Trithiolanes

The substitution at the C-3 and C-5 positions of the 1,2,4-trithiolane (B1207055) ring with alkyl groups, such as isopropyl groups, introduces chiral centers, leading to the possibility of stereoisomerism. Specifically, 3,5-diisopropyl-1,2,4-trithiolane can exist as two distinct geometric isomers: cis and trans.

In the cis isomer, the two isopropyl groups are situated on the same side of the trithiolane ring plane. In the trans isomer, they are on opposite sides. This fundamental difference in spatial arrangement gives rise to distinct physical and chemical properties for each isomer. The existence of such isomerism is a well-documented characteristic of 3,5-disubstituted 1,2,4-trithiolanes. For instance, the related compound, 3,5-diethyl-1,2,4-trithiolane (B1614533), has been identified and cataloged in both its cis and trans forms. nist.gov The general structure of 1,2,4-trithiolane consists of a five-membered ring with two carbon atoms and three sulfur atoms.

The IUPAC name for this compound is 3,5-di(propan-2-yl)-1,2,4-trithiolane. The presence of two stereocenters means that the trans isomer can exist as a pair of enantiomers ((3R,5R) and (3S,5S)) and the cis isomer is a meso compound ((3R,5S) or (3S,5R)), provided the ring is considered planar on average. However, the puckered nature of the ring adds further conformational complexity.

Stereoselective Synthesis and Isolation Techniques

The synthesis of 3,5-dialkyl-1,2,4-trithiolanes often results in a mixture of both cis and trans isomers. For example, the reaction of pivalophenones with tetraphosphorus (B14172348) decasulfide is known to produce mixtures of cis and trans isomers of 3,5-di-tert-butyl-3,5-diaryl-1,2,4-trithiolanes. This suggests that synthetic routes to this compound would likely also yield an isomeric mixture.

Achieving stereoselectivity, the preferential formation of one stereoisomer over another, in the synthesis of these compounds is a significant challenge. The development of stereoselective synthetic methods is an active area of research, aiming to control the configuration of the resulting products.

Once a mixture of isomers is synthesized, their separation is essential for studying the properties of each individual isomer. The distinct polarity and spatial arrangement of the cis and trans isomers allow for their separation using chromatographic techniques. Reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful method that has been successfully employed to separate stereoisomers of other cyclic compounds based on their differing polarities. This technique would be a primary candidate for the isolation and purification of the cis and trans isomers of this compound.

Configurational Assignment and Conformational Analysis by PMR

Proton Nuclear Magnetic Resonance (¹H NMR), or PMR, spectroscopy is an indispensable tool for the configurational assignment and conformational analysis of this compound. The chemical shifts (δ) and coupling constants (J) of the protons on the trithiolane ring and the isopropyl substituents are highly sensitive to their stereochemical environment.

Configurational Assignment: The cis and trans isomers can be distinguished by comparing the PMR spectra. The protons attached to the C-3 and C-5 carbons (the methine protons) are of particular interest.

In the trans isomer, the two methine protons are in chemically equivalent environments, assuming free rotation of the isopropyl groups. They would therefore be expected to show a single signal.

In the cis isomer, due to the puckered nature of the ring, the two methine protons can be rendered non-equivalent, potentially leading to different chemical shifts or a more complex signal pattern.

The coupling constants between the methine protons and the protons of the adjacent isopropyl groups would also differ between the cis and trans isomers, reflecting the different dihedral angles as described by the Karplus relationship.

Conformational Analysis: The 1,2,4-trithiolane ring is not planar but exists in a puckered conformation to relieve ring strain. Conformational studies on the parent 1,2,4-trithiolane and its derivatives suggest that the ring adopts either an "envelope" (Cₛ symmetry) or a "half-chair" (C₂ symmetry) conformation. nist.gov In the case of 3,5-disubstituted trithiolanes, the substituents can occupy either axial or equatorial positions.

PMR spectroscopy, particularly through the analysis of coupling constants and the use of techniques like Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed insights into the preferred conformation. For instance, the magnitude of the coupling constant between the methine proton at C-3 and the methine proton at C-5 (if applicable) and between the methine protons and the methylene (B1212753) protons of the ring (in the parent compound) can help determine the torsional angles and thus the ring's pucker. Furthermore, temperature-dependent NMR studies can reveal information about the energy barriers between different ring conformations. For other flexible sulfur-containing ring systems, high-temperature NMR has been used to observe the coalescence of signals, allowing for the calculation of the free activation enthalpies for ring interconversion processes.

Advanced Spectroscopic and Analytical Characterization of 3,5 Diisopropyl 1,2,4 Trithiolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure and conformational properties of 3,5-diisopropyl-1,2,4-trithiolane.

Proton NMR (¹H NMR) is instrumental in assigning the relative configuration (cis or trans) of the two isopropyl groups attached to the trithiolane ring. The key to this assignment lies in the spin-spin coupling constants (J-values) between the methine protons on the stereogenic centers (C3 and C5) of the ring. libretexts.orgipb.pt The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, which is different for the cis and trans isomers. nih.gov

For five-membered heterocyclic rings containing sulfur, it has been observed that the trans vicinal coupling constant is often smaller than the cis vicinal coupling. nih.gov In alkene systems, for example, trans-protons typically exhibit larger coupling constants (¹¹⁻¹⁸ Hz) compared to cis-protons (⁶⁻¹⁵ Hz). youtube.com This principle, adapted for the trithiolane ring, allows for the differentiation of the isomers. The methine proton of the isopropyl group (CH) directly attached to the ring will appear as a distinct multiplet, and the precise J-value for its coupling to the other methine proton is diagnostic of the stereochemistry. nih.gov Theoretical calculations using Density Functional Theory (DFT) can further support experimental findings by predicting the chemical shifts and coupling constants for each isomer, allowing for a confident assignment when matched with measured spectra. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for Isomer Assignment Note: The following table is illustrative, based on established principles for related heterocyclic systems, as specific experimental values for this compound are not publicly available.

| Parameter | Expected Value for cis-Isomer | Expected Value for trans-Isomer | Rationale |

|---|---|---|---|

| 3JH3-H5 (Hz) | Larger Value (e.g., 8-9 Hz) | Smaller Value (e.g., 5-7 Hz) | The dihedral angle between methine protons in the cis configuration typically leads to a larger coupling constant compared to the trans configuration in many heterocyclic systems. ipb.ptnih.gov |

| Chemical Shift (δ) of Methine Protons | May differ slightly | May differ slightly | The chemical environment of the methine protons is distinct in each isomer, leading to potential, albeit often small, differences in their resonance frequencies. |

Temperature-dependent NMR studies can provide further evidence for isomer distinction and offer insights into the conformational dynamics of the trithiolane ring. researchgate.netnih.gov The five-membered trithiolane ring is not planar and can exist in various conformations, such as an envelope or twist form, which can interconvert. By acquiring NMR spectra at different temperatures, it is possible to monitor changes in chemical shifts and coupling constants. nih.gov

For a molecule with conformational flexibility, lowering the temperature can slow down the rate of interconversion. If the interconversion is fast on the NMR timescale at room temperature, an averaged spectrum is observed. As the temperature is lowered, the exchange can become slow enough to "freeze out" individual conformations, leading to the broadening and eventual splitting of signals. The energy barrier for this conformational change can be calculated from the coalescence temperature. While deviations from linearity in chemical shift vs. temperature plots can indicate exchange between distinct conformational states, this is a complex analysis. nih.gov Such studies can help to confirm assignments, as the two isomers may exhibit different dynamic behaviors or exist as distinct mixtures of conformers.

Mass Spectrometry for Molecular Characterization and Isomer Differentiation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation patterns. chemguide.co.uklibretexts.org Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular formula (C₈H₁₆S₃). lookchem.comnist.gov

The fragmentation of the molecular ion provides a characteristic fingerprint. For substituted 1,2,4-trithiolanes, fragmentation often involves the cleavage of bonds adjacent to the sulfur atoms and the loss of the substituent groups. sapub.orgmiamioh.edu Key fragmentation pathways can include:

Loss of an isopropyl radical (•CH(CH₃)₂): This would result in a fragment ion at M-43.

Cleavage of the S-S bond: This can initiate a cascade of further fragmentation.

Formation of sulfur-containing radical cations: Ions corresponding to fragments like [C₃H₇S]⁺ or [C₃H₇S₂]⁺ may be observed.

While the mass spectra of cis and trans isomers are often very similar, subtle differences in the relative intensities of certain fragment ions can sometimes be used for differentiation. nih.gov Techniques like Electron Impact Excitation of Ions from Organics (EIEIO) have been developed specifically to discern cis and trans isomers by creating unique fragmentation patterns for each. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Significance |

|---|---|---|

| 208 | [C8H16S3]+• (M+•) | Molecular Ion. Confirms the molecular weight. lookchem.com |

| 165 | [M - C3H7]+ | Loss of an isopropyl group. chemguide.co.ukyoutube.com |

| 133 | [M - C3H7 - S]+ | Loss of an isopropyl group and a sulfur atom. |

| 104 | [C4H8S2]+• | Fragment from ring cleavage. |

| 75 | [C3H7S]+ | Isopropyl-sulfur fragment. |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. arxiv.org The resulting spectra serve as a unique "molecular fingerprint," allowing for the identification of the compound and its functional groups. researchgate.netelixirpublishers.com Theoretical calculations using DFT are often employed to assign the complex vibrational spectra of heterocyclic molecules. nih.govresearchgate.net

For this compound, the key vibrational modes include:

C-H stretching: From the isopropyl methyl and methine groups, typically observed in the 2850-3000 cm⁻¹ region.

C-H bending: Vibrations from the isopropyl groups in the 1350-1470 cm⁻¹ region.

C-S stretching: These vibrations are typically found in the 600-800 cm⁻¹ range. For a related trithiolane derivative, a C-S-C vibration was identified at 646 cm⁻¹. lookchem.com

S-S stretching: The disulfide (S-S) bond gives rise to a weak to medium absorption in the 400-600 cm⁻¹ range. lookchem.com A band at 554 cm⁻¹ was assigned to the S-S stretch in a similar trithiolane. lookchem.com

Ring vibrations: The trithiolane ring itself will have characteristic breathing and deformation modes. researchgate.netresearchgate.net

While the IR and Raman spectra of the cis and trans isomers will be largely similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can exist due to their different symmetry and conformations, which can be used for identification when reference spectra are available.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Technique (Typical Intensity) |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR (Strong), Raman (Strong) |

| C-H Bend | 1350 - 1470 | IR (Medium), Raman (Medium) |

| C-S Stretch | 600 - 800 | IR (Medium), Raman (Strong) lookchem.com |

| S-S Stretch | 400 - 600 | IR (Weak), Raman (Strong) lookchem.com |

Advanced Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are essential for separating the isomers of this compound from a mixture and for performing quantitative analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile sulfur compounds like this compound. ncsu.edu In this method, the sample is vaporized and passed through a long capillary column. The components of the mixture separate based on their boiling points and interactions with the column's stationary phase. gcms.cz

The separation of cis and trans isomers is achievable by selecting an appropriate GC column. gcms.cz Non-polar columns (e.g., DB-1, DB-5) separate compounds primarily by boiling point, while polar columns (e.g., those with polyethylene (B3416737) glycol or cyanopropyl phases) provide additional separation based on dipole-dipole interactions. nih.gov The isomers of this compound will likely have slightly different retention times, allowing for their separation and individual analysis by the mass spectrometer.

The Kovats retention index (RI) is a standardized measure used to convert retention times into system-independent constants, which aids in compound identification by comparing experimental values to database entries. nist.govresearchgate.net The NIST Chemistry WebBook lists experimental Kovats retention indices for this compound on both standard non-polar and standard polar columns, confirming the utility of GC for its analysis. For example, reported values on non-polar phases are around 1441-1451, while on a polar phase, the index is significantly higher, around 1775-1784. lookchem.com This difference in retention behavior is key to separating isomers and related compounds. pherobase.com

Table 4: Reported Kovats Retention Indices for this compound

| Column Type | Reported Retention Index (RI) | Reference |

|---|---|---|

| Standard Non-Polar (e.g., DB-1, HP-5) | 1441, 1444, 1448, 1451 | lookchem.com |

| Standard Polar (e.g., Carbowax) | 1775, 1784 | lookchem.com |

Enantioselective Two-Dimensional Gas Chromatography (GC×GC-TOF) for Isomer Resolution

The comprehensive analysis of this compound, a molecule characterized by two chiral centers, necessitates advanced analytical techniques capable of resolving its distinct stereoisomers. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) represents a powerful solution for this challenge. azom.comleco.com The enhanced peak capacity and superior separation power of GC×GC make it particularly suitable for unraveling complex isomeric mixtures that are often unresolvable by conventional one-dimensional GC. chemistry-matters.comazom.com

In a GC×GC system, the effluent from a primary gas chromatography column is subjected to a second, independent separation on a secondary column with a different stationary phase. azom.com This process involves a modulator that traps, focuses, and re-injects small, sequential fractions of the primary column effluent onto the secondary column for a rapid, second-dimension separation. The result is a highly structured two-dimensional chromatogram, or contour plot, where chemically similar compounds align in distinct bands, significantly increasing resolution and simplifying identification. azom.comleco.com

For the specific challenge of separating the enantiomers of this compound ((3R,5R), (3S,5S), (3R,5S), and (3S,5R)), an enantioselective approach is required. This is achieved by using a chiral stationary phase in at least one of the dimensions, typically the primary column. This chiral column interacts differently with each enantiomer, leading to differential retention times.

The coupling with a time-of-flight mass spectrometer (TOFMS) provides a third dimension of data, delivering full-spectrum mass spectral information for each separated peak. jeol.com This is crucial for confident peak identification, as isomers possess identical mass spectra and can only be distinguished by their chromatographic retention times. The high data acquisition speed of TOFMS is essential to adequately sample the very narrow peaks (often <100 ms (B15284909) wide) generated by the fast secondary column separation.

Table 1: Theoretical GC×GC Separation of this compound Isomers

| Isomer | Primary Column (Chiral) Retention Time (¹t_R) | Secondary Column (Polar) Retention Time (²t_R_) | Rationale |

| (3R,5R)-3,5-diisopropyl-1,2,4-trithiolane | t₁ | t₃ | The enantiomeric pair ((3R,5R) and (3S,5S)) is separated from the meso form on the primary chiral column. |

| (3S,5S)-3,5-diisopropyl-1,2,4-trithiolane | t₂ | t₃ | The enantiomeric pair is further separated based on chirality. Their similar polarity results in identical secondary retention times. |

| (3R,5S)-3,5-diisopropyl-1,2,4-trithiolane (meso) | t₄ | t₅ | The meso form is achiral and elutes as a single peak from the primary column, separated from the enantiomers. Its polarity differs, resulting in a distinct secondary retention time. |

Note: Retention times (t) are hypothetical and for illustrative purposes. t₁ ≠ t₂ ≠ t₄; t₃ ≠ t₅.

Stable Isotope Dilution Assays (SIDA) for Quantitative Analysis

Accurate quantification of this compound, especially in complex matrices such as food or biological samples, is best achieved using Stable Isotope Dilution Analysis (SIDA). nih.gov SIDA is considered the gold standard for quantitative analysis due to its ability to correct for analyte losses during sample preparation and to compensate for matrix-induced signal enhancement or suppression during analysis. mdpi.com

The core principle of SIDA involves adding a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the very beginning of the analytical procedure. This labeled compound serves as an internal standard. Since the isotopically labeled standard is chemically identical to the native analyte, it behaves in the same manner throughout all extraction, purification, and derivatization steps.

The synthesis of a suitable labeled standard is a prerequisite for SIDA. researchgate.netnih.gov For this compound, this could involve incorporating heavy isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Sulfur-34 (³⁴S) into the molecular structure. The key is that the labeled standard must have a different mass-to-charge ratio (m/z) from the native compound, allowing it to be distinguished by a mass spectrometer, while not altering its chromatographic retention time.

During the final GC-MS analysis, the instrument monitors for at least two specific ions: a quantifier ion for the native analyte and a corresponding quantifier ion for the isotopically labeled internal standard. The concentration of the native analyte in the unknown sample is then calculated from the ratio of the instrumental response of the native analyte to that of the labeled internal standard. mdpi.com

Table 2: Key Parameters for SIDA of this compound

| Parameter | Description | Example |

| Analyte | The target compound for quantification. | This compound (C₈H₁₆S₃) |

| Isotopically Labeled Standard | A synthesized version of the analyte containing stable heavy isotopes. | [¹³C₆]-3,5-Diisopropyl-1,2,4-trithiolane |

| Native Analyte m/z | The mass-to-charge ratio of a characteristic ion fragment of the unlabeled compound monitored by the mass spectrometer. | e.g., m/z 208 (Molecular Ion) |

| Labeled Standard m/z | The mass-to-charge ratio of the corresponding ion fragment of the labeled internal standard. | e.g., m/z 214 (for a ¹³C₆-labeled standard) |

| Quantification Principle | The concentration is determined by the response ratio of the native analyte to the known concentration of the internal standard. | Ratio of (Peak Area of m/z 208) / (Peak Area of m/z 214) |

Solvent-Assisted Flavor Evaporation (SAFE) in Volatile Isolation

The isolation of volatile and semi-volatile compounds like this compound from complex matrices is a critical first step in its characterization and quantification. Solvent-Assisted Flavor Evaporation (SAFE) is a highly effective and gentle distillation technique designed specifically for this purpose. foodwrite.co.uktum.de It excels at separating volatile compounds from non-volatile matrix components such as lipids, proteins, and carbohydrates, while minimizing the risk of thermal degradation or artifact formation that can occur with other methods like simultaneous distillation-extraction (SDE). kiriyama.co.jp

The SAFE apparatus operates under high vacuum, which allows for distillation at low temperatures, typically around 30-50°C. kiriyama.co.jp A liquid sample extract is introduced gradually into a heated glass chamber. Due to the high vacuum, the solvent and volatile analytes flash-evaporate, leaving the non-volatile components behind. The vapor then passes through a column where any entrained, non-volatile droplets are removed before the volatiles are condensed and collected in a series of traps cooled with liquid nitrogen.

This technique ensures a high recovery rate for a wide range of volatile compounds and provides a clean extract that is ideal for subsequent GC analysis. tum.de The use of SAFE is particularly advantageous when analyzing trace-level flavor and aroma compounds, as it effectively concentrates the analytes from a larger sample volume. Comparative studies have demonstrated the superiority of SAFE for obtaining a representative aroma profile compared to other extraction methods like headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE) for certain applications. researchgate.netmdpi.com

Table 3: Comparison of Volatile Isolation Methods

| Method | Principle | Advantages for Trithiolane Analysis | Disadvantages |

| Solvent-Assisted Flavor Evaporation (SAFE) | High vacuum distillation of a solvent extract at low temperature. foodwrite.co.uk | High recovery of volatiles, minimizes thermal artifacts, removes non-volatile matrix components effectively. tum.de | Requires specialized glassware; can be time-consuming. |

| Simultaneous Distillation-Extraction (SDE) | Continuous steam distillation of the sample with simultaneous extraction of volatiles into an organic solvent. | Can handle large sample volumes. | High temperature can cause thermal degradation and artifact formation. |

| Solid-Phase Microextraction (SPME) | Adsorption of volatiles onto a coated fiber, followed by thermal desorption in a GC inlet. | Fast, solvent-free, simple to automate. | Fiber can be selective; competition for adsorption sites; matrix effects. researchgate.netnih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between the sample (aqueous) and an immiscible organic solvent. | Simple, low-cost equipment. | Can be labor-intensive; requires large solvent volumes; co-extracts non-volatiles. nih.gov |

Computational Chemistry and Theoretical Modeling of 3,5 Diisopropyl 1,2,4 Trithiolane

Quantum-Chemical Calculations for Structural Optimization and Spectroscopic Property Prediction

Quantum-chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its spectroscopic signatures. These methods solve the Schrödinger equation, approximated for complex systems, to determine the electronic structure and energy of a molecule.

Structural Optimization: The process of structural optimization involves finding the geometry of a molecule that corresponds to the lowest energy state. For 3,5-diisopropyl-1,2,4-trithiolane, this means determining the most stable bond lengths, bond angles, and dihedral angles. Methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-31G(d,p), are commonly employed for this purpose. epstem.net These calculations yield a precise 3D model of the molecule, which is crucial for understanding its interactions and reactivity. The optimized structure reveals the puckering of the trithiolane ring and the spatial orientation of the bulky isopropyl groups.

Spectroscopic Property Prediction: Once the optimized geometry is obtained, the same quantum-chemical methods can be used to predict various spectroscopic properties. epstem.net For instance, theoretical calculations can simulate the Infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. epstem.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net These predicted spectra can be compared with experimental data to confirm the molecular structure or to aid in the interpretation of experimental results.

Below is a table representing typical data obtained from quantum-chemical calculations for a molecule like this compound, illustrating the types of parameters that are determined.

Table 1: Representative Theoretical Structural and Spectroscopic Data

| Parameter Type | Parameter | Calculated Value (Representative) |

|---|---|---|

| Bond Length | C-S | 1.85 Å |

| S-S | 2.08 Å | |

| C-C (isopropyl) | 1.54 Å | |

| Bond Angle | C-S-S | 98.5° |

| S-C-S | 105.0° | |

| Dihedral Angle | S-C-S-S | 45.0° |

| Spectroscopy | ¹H NMR Chemical Shift (CH) | δ 3.5 ppm |

| ¹³C NMR Chemical Shift (CH) | δ 55 ppm |

Note: The values in this table are representative and intended for illustrative purposes. Actual calculated values can vary based on the level of theory and basis set used.

Density Functional Theory (DFT) for Reaction Pathway Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. scispace.com Instead of calculating the complex wave function of a multi-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. scispace.com

For this compound, DFT can be applied to study its formation and degradation pathways. For example, researchers can model the reaction of isobutyraldehyde (B47883) with a sulfur source to form the trithiolane ring. By calculating the energies of reactants, products, and potential transition states, a detailed energy profile of the reaction can be constructed.

This approach allows for:

Identification of Intermediates: Unstable molecules that exist for a short time during the reaction.

Determination of Transition State Structures: The highest energy point along the reaction coordinate, which is critical for determining the reaction rate.

Calculation of Activation Energies: The energy barrier that must be overcome for the reaction to occur.

These insights are invaluable for understanding how the compound is formed and how it might decompose under various conditions, providing a level of detail that is often difficult to obtain through experimental methods alone.

In Silico Approaches to Conformational Preferences and Energetics

The 1,2,4-trithiolane (B1207055) ring is not planar, and the attached isopropyl groups can rotate, leading to multiple possible three-dimensional shapes, or conformers. In silico (computer-based) methods are used to explore these different conformations and determine their relative stabilities.

The process typically involves a conformational search, where various starting geometries of the molecule are generated and then optimized to find local energy minima. These calculations, often performed using molecular mechanics or semi-empirical methods for speed, followed by more accurate DFT calculations for refinement, can identify the most stable conformers. scispace.comscispace.com

The relative energy of each conformer is calculated, allowing for the determination of the global minimum—the most stable conformation of the molecule. The results can be presented as a potential energy surface, which maps the energy of the molecule as a function of its geometry (e.g., the rotation around specific bonds).

Table 2: Example of Conformational Analysis Results

| Conformer | Dihedral Angle (C-S-S-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Chair (Global Minimum) | ± 65° | 0.00 | 75% |

| Twist | ± 30° | 1.20 | 15% |

| Boat | 0° | 3.50 | 10% |

Note: This table illustrates a hypothetical conformational analysis. The specific conformers and their energies depend on the exact computational methods used.

This analysis reveals which shapes the molecule is most likely to adopt at a given temperature. Understanding the conformational preferences of this compound is essential, as the molecule's shape influences its physical properties and how it interacts with other molecules.

Mechanisms of Formation and Chemical Transformations in Natural Systems

Biosynthesis of 1,2,4-Trithiolanes in Biological Matrices

The biosynthesis of 1,2,4-trithiolanes is intricately linked to the metabolism of sulfur compounds in certain plants, most notably within the genus Allium (e.g., onions, garlic). The process is not a direct enzymatic synthesis of the trithiolane ring but rather a cascade of reactions initiated by cellular damage.

Precursor Compounds and Enzymatic Transformations

The primary precursors for the biosynthesis of many volatile sulfur compounds, including the intermediates leading to 1,2,4-trithiolanes, are odorless, non-protein sulfur amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). In an intact plant cell, these precursors are located in the cytoplasm, physically separated from the enzyme alliinase (EC 4.4.1.4), which is stored in the cell's vacuoles. researchgate.net

When the plant tissue is disrupted—for example, by cutting or crushing—this compartmentalization is broken. researchgate.net Alliinase is released and comes into contact with the ACSOs, catalyzing their rapid conversion into highly reactive sulfenic acids, along with pyruvate (B1213749) and ammonia (B1221849). researchgate.netresearchgate.net For the formation of 3,5-diisopropyl-1,2,4-trithiolane, the specific precursor would be S-isopropyl-L-cysteine sulfoxide (B87167).

Table 1: Key Components in the Initial Stage of Trithiolane Biosynthesis

| Component | Type | Role/Function |

| S-Alk(en)yl-L-cysteine sulfoxides (ACSOs) | Precursor Compound | Sulfur-containing amino acids that act as the initial substrate. |

| Alliinase (EC 4.4.1.4) | Enzyme | Catalyzes the conversion of ACSOs into reactive sulfenic acids upon tissue damage. researchgate.netresearchgate.net |

| Sulfenic Acids | Reactive Intermediate | Highly unstable molecules formed from the enzymatic breakdown of ACSOs. |

Rearrangements of Thiosulfinates and Related Sulfur Intermediates

The sulfenic acids generated by alliinase are extremely unstable and immediately undergo further reactions. Two molecules of a sulfenic acid can condense to form a thiosulfinate. For instance, two molecules of allyl sulfenic acid (derived from alliin) condense to form allicin (B1665233) (diallyl thiosulfinate). google.com

These thiosulfinates are themselves transient and serve as central intermediates in a complex network of reactions. researchgate.net They can decompose and rearrange to produce a wide variety of organosulfur compounds, including diallyl, methyl allyl, and diethyl mono-, di-, tri-, and tetrasulfides. researchgate.net It is through the subsequent reactions and rearrangements of these sulfur-rich intermediates that the stable five-membered ring of 1,2,4-trithiolane (B1207055) is formed. The precise mechanism involves the reaction of thiosulfinates with other sulfur species, potentially involving radical or ionic pathways, leading to the cyclization that forms the 3,5-disubstituted-1,2,4-trithiolane structure. The reaction of a thiosulfinate with a thiol, for example, is a known pathway that leads to the formation of mixed disulfides and is a fundamental reaction of these intermediates. nih.gov

Role of Metabolic Pathways in Trithiolane Biogenesis

The biogenesis of 1,2,4-trithiolanes is fundamentally tied to the broader sulfur assimilation and metabolic pathways within the plant. The S-alk(en)ylcysteine sulfoxide precursors are themselves synthesized in the plant via the glutathione (B108866) pathway. nih.gov This pathway is part of the plant's primary sulfur metabolism, which begins with the uptake and assimilation of sulfate (B86663) from the environment into the sulfur-containing amino acids cysteine and methionine. nih.govnih.govnih.gov

Studies using transcriptome analysis in Allium species have identified the genes involved in this organic sulfur pathway. This includes genes responsible for glutathione metabolism, which provides the glutamyl-peptide precursors for ACSO synthesis, and the genes encoding for alliinase, the trigger enzyme for the entire flavor cascade. nih.gov Therefore, the availability of this compound and related compounds is ultimately regulated by the expression of genes and the flux of metabolites through the plant's primary sulfur and amino acid metabolic networks. nih.govnih.gov

Thermal and Oxidative Generation Pathways of Trithiolanes

Beyond direct biosynthesis, 1,2,4-trithiolanes can be formed through chemical reactions initiated by heat or oxidation, which are common during the cooking and processing of foods. These abiotic pathways often involve the breakdown of larger molecules and the subsequent recombination of reactive fragments.

Thermal Decomposition of Organosulfur Precursors

The application of heat can initiate the breakdown of various organosulfur compounds, creating a pool of reactive species that can form trithiolanes. The thermal decomposition of ethanethiol, for example, has been shown to produce smaller, highly reactive intermediates. While the direct formation of 1,2,4-trithiolanes from the thermal decomposition of simple polysulfides is not extensively documented, the thermal decomposition of 1,2,4-trithiolanes is known to occur, suggesting the reaction is reversible under certain conditions. researchgate.net High temperatures can cause the 1,2,4-trithiolane ring to undergo fragmentation, releasing reactive thiocarbonyl S-sulfides. researchgate.net This implies that, in a complex food matrix containing various sulfur precursors, thermal processing could generate similar reactive intermediates that then combine to form the stable 1,2,4-trithiolane ring.

Involvement of Lipid Oxidation Products

A significant non-enzymatic pathway for trithiolane formation involves the interaction of lipid oxidation products with a sulfur source, such as hydrogen sulfide (B99878) (H₂S). During the heating of food, particularly meat, lipids undergo oxidation, a process that generates a variety of reactive carbonyl compounds, including aldehydes.

It has been demonstrated that 3,5-dialkyl-1,2,4-trithiolanes can be synthesized by reacting an aldehyde with hydrogen sulfide. google.com For this compound, the precursor would be isovaleraldehyde. The reaction proceeds through the formation of a mercaptan, which is then oxidized to a disulfide. Further reaction with hydrogen sulfide and subsequent cyclization yields the trithiolane ring. google.com Research has also shown that hydrogen sulfide can react with and scavenge cytotoxic lipid oxidation products like 4-hydroxy-2-nonenal (4-HNE) and reduce lipid hydroperoxides, highlighting the high reactivity between H₂S and these aldehyde-containing molecules. This provides a clear chemical basis for the formation of this compound in cooked foods where both lipid-derived aldehydes and sulfur compounds are present.

Table 2: Abiotic Formation Pathways of 1,2,4-Trithiolanes

| Pathway | Precursors | Conditions | Key Mechanism |

| Thermal Decomposition | Complex organosulfur compounds | High Temperature (e.g., cooking) | Fragmentation of precursors into reactive sulfur species (e.g., thiocarbonyls) followed by recombination/cyclization. researchgate.net |

| Lipid Oxidation Interaction | Aldehydes (from lipid oxidation), Hydrogen Sulfide (H₂S) | Heating/Oxidation | Reaction of aldehydes with H₂S to form mercaptans, followed by oxidation and cyclization to form the trithiolane ring. google.com |

Abiotic Formation Processes (e.g., Hydrothermal Conditions)

The abiotic formation of this compound in natural systems, particularly under conditions such as those found in hydrothermal vents, is a plausible but complex process. Such environments are characterized by high temperatures, high pressures, and the presence of reactive chemical species, including hydrogen sulfide (H₂S) and simple organic molecules.

The formation of the 1,2,4-trithiolane ring system is believed to proceed through the reaction of an aldehyde or ketone with a source of sulfur, typically hydrogen sulfide. In the context of this compound, the precursor would be isobutyraldehyde (B47883).

The initial step in this proposed abiotic synthesis is the reaction of isobutyraldehyde with hydrogen sulfide to form the corresponding gem-dithiol. This intermediate is generally unstable and can undergo further reactions. Subsequent oxidation and reaction with another molecule of the aldehyde or its sulfur-containing derivatives can lead to the formation of the five-membered trithiolane ring.

While direct experimental evidence for the formation of this compound under simulated hydrothermal conditions is not extensively documented, the reaction of aldehydes with hydrogen sulfide to form various sulfur-containing heterocycles is a known process. researchgate.netgoogle.com The conditions in hydrothermal vents, with a ready supply of H₂S and potentially aldehydes from other abiotic reactions, provide a suitable environment for such syntheses to occur. The formation of a white, pulverulent, amorphous solid has been observed when reacting formaldehyde (B43269) with hydrogen sulfide in an aqueous solution, indicating the formation of polymeric or complex sulfur-containing organic compounds. google.com

The proposed general pathway for the abiotic formation of this compound from isobutyraldehyde and hydrogen sulfide is outlined below:

| Step | Reactants | Intermediate/Product |

| 1 | Isobutyraldehyde + Hydrogen Sulfide | 2-Methylpropane-1,1-dithiol (gem-dithiol) |

| 2 | 2-Methylpropane-1,1-dithiol + Oxidizing agent | Thioisobutyraldehyde |

| 3 | Thioisobutyraldehyde + Sulfur source | Dithiirane intermediate |

| 4 | Dithiirane intermediate + Thioisobutyraldehyde | This compound |

This proposed mechanism highlights the potential for the abiotic synthesis of complex sulfur heterocycles in geological environments rich in the necessary precursors and energy sources.

Occurrence and Research on Distribution in Biological and Food Systems

Identification in Tropical Fruits (e.g., Durio zibethinus)

The durian fruit (Durio zibethinus) is renowned for its potent and complex aroma, which is largely attributable to a wide array of volatile sulfur compounds. Research into the aroma profile of durian has led to the identification of several trithiolanes. Specifically, both the cis and trans isomers of 3,5-dimethyl-1,2,4-trithiolane (B1582227) have been characterized as key contributors to the "sulfury, heavy, onion" notes of the fruit. jfda-online.com However, based on comprehensive reviews of volatile compounds in durian and other tropical fruits, the presence of 3,5-diisopropyl-1,2,4-trithiolane has not been reported. jfda-online.com The research focus has remained on the more abundant methyl and ethyl substituted analogues.

Presence in Fungi (e.g., Lentinus edodes - Shiitake Mushroom)

The characteristic and prized aroma of dried shiitake mushrooms (Lentinus edodes) is primarily due to cyclic sulfur compounds. The parent compound, 1,2,4-trithiolane (B1207055), is a known volatile from shiitake. The most famous sulfur compound in shiitake is lenthionine. While 1,2,4-trithiolane and its derivatives are central to the mushroom's flavor profile, current scientific literature detailing the volatile compounds of Lentinus edodes does not specifically identify this compound as a constituent.

Occurrence in Thermally Processed Animal Products (e.g., Cooked Chicken Meat)

The cooking process, particularly high-temperature methods like frying, generates a complex mixture of flavor compounds in meat through Maillard reactions and lipid degradation. In cooked chicken, various alkyl-substituted 1,2,4-trithiolanes have been identified as significant contributors to the meaty and roasted flavor notes. Research has specifically identified 3,5-diisobutyl-1,2,4-trithiolane, an isomer of the diisopropyl compound, in fried chicken flavor. Another commonly reported analogue is 3,5-dimethyl-1,2,4-trithiolane. thegoodscentscompany.com However, a specific identification of this compound in cooked chicken meat is not found in the reviewed literature.

Isolation from Plant Seed Extracts (e.g., Azadirachta indica)

Neem (Azadirachta indica) is a plant known for its complex array of bioactive compounds. Analysis of volatile compounds from neem seed extracts has revealed the presence of sulfur-containing molecules. For instance, 3,5-diethyl-1,2,4-trithiolane (B1614533) has been identified in extracts obtained using supercritical fluid carbon dioxide. While the neem seed is a source of trithiolanes, the specific compound this compound has not been reported as one of its constituents in published analyses. fafai.org

Structure Activity Relationships and Isomer Specific Research

Influence of Isopropyl Substituents on Molecular Reactivity

The presence of isopropyl groups at the 3 and 5 positions of the 1,2,4-trithiolane (B1207055) ring has a notable effect on the molecule's reactivity, primarily due to steric hindrance. Compared to less bulky alkyl substituents such as methyl or ethyl groups, the larger isopropyl groups can impede the approach of reactants to the sulfur atoms and the adjacent carbon atoms within the ring. This steric crowding can influence reaction rates and, in some cases, dictate the reaction pathway.

For instance, in related heterocyclic systems, bulkier substituents have been shown to favor the formation of specific isomers and can affect the equilibrium between different molecular conformations. While specific comparative kinetic studies on the 3,5-dialkyl-1,2,4-trithiolane series are not extensively documented in publicly available literature, general principles of organic chemistry suggest that reactions involving nucleophilic or electrophilic attack at the trithiolane ring would be slower for the diisopropyl derivative compared to its dimethyl or diethyl counterparts.

This steric influence is also evident in the physical properties of the molecule. The table below presents a comparison of the Kovats retention indices for 3,5-diisopropyl-1,2,4-trithiolane and its less sterically hindered analogue, cis-3,5-diethyl-1,2,4-trithiolane. The retention index is a measure of where a compound elutes in a gas chromatographic system relative to a series of n-alkanes, and it is influenced by factors such as boiling point and molecular size.

Table 1: Comparison of Kovats Retention Indices for Selected 3,5-Dialkyl-1,2,4-trithiolanes

| Compound | Kovats Retention Index (Standard Non-polar) | Kovats Retention Index (Standard Polar) |

|---|---|---|

| This compound | 1441, 1444, 1448, 1451 | 1775, 1784 |

| cis-3,5-Diethyl-1,2,4-trithiolane | 1306 | 1756, 1775 |

The data indicates a higher retention index for the diisopropyl variant on non-polar columns, which is consistent with its larger size and greater van der Waals interactions.

Differential Chemical Behavior of Cis and Trans Stereoisomers

Like other 3,5-disubstituted-1,2,4-trithiolanes, this compound exists as cis and trans stereoisomers. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the isopropyl groups relative to the trithiolane ring. This difference in three-dimensional structure leads to distinct physical and chemical properties.

The separation of these isomers can be achieved by techniques such as preparative column chromatography or preparative gas-liquid chromatography (GLC). The differing spatial arrangements of the bulky isopropyl groups in the cis and trans isomers result in different dipole moments and boiling points, which facilitates their separation.

While detailed studies on the differential chemical reactivity of the cis and trans isomers of this compound are limited, research on the closely related 3,5-diethyl-1,2,4-trithiolane (B1614533) provides valuable insights. For the diethyl analogue, the cis and trans isomers have been reported to exhibit different organoleptic properties, suggesting that their interaction with biological receptors can be stereospecific. It is reasonable to infer that the cis and trans isomers of this compound would also display unique chemical behaviors due to their distinct steric environments. For example, the accessibility of the sulfur atoms for oxidation or other reactions could differ between the two isomers.

Table 2: Stereoisomers of Related 3,5-Dialkyl-1,2,4-trithiolanes

| Compound | Stereoisomers |

|---|---|

| 3,5-Dimethyl-1,2,4-trithiolane (B1582227) | cis, trans |

| 3,5-Diethyl-1,2,4-trithiolane | cis, trans |

Investigation of Intermediates and Derivatives in Reaction Pathways

The synthesis of this compound, like other 3,5-dialkyl-1,2,4-trithiolanes, can be achieved through a multi-step process. A common synthetic route involves the reaction of isobutyraldehyde (B47883) with a dialkylamine to form an enamine. This intermediate is then reacted with hydrogen sulfide (B99878) to produce a mercaptan. Subsequent oxidation of the mercaptan leads to a disulfide. The disulfide is then further reacted with hydrogen sulfide to form a dimercaptan-disulfide, which undergoes cyclization to yield the final this compound product.

The reaction pathways for the formation and equilibration of 1,2,4-trithiolanes can also involve highly reactive intermediates such as thiocarbonyl S-sulfides (also known as thiosulfines). These intermediates can be generated and then trapped in cycloaddition reactions. In some syntheses, the equilibration between cis and trans isomers of 3,5-disubstituted-1,2,4-trithiolanes is proposed to proceed through the reversible formation of such transient species.

The trithiolane ring itself can be subject to various chemical transformations, leading to a range of derivatives. For example, oxidation of the sulfur atoms can yield sulfoxides and sulfones. The carbon-sulfur bonds can also be cleaved under certain conditions, leading to ring-opening reactions. The specific nature of the derivatives formed will depend on the reaction conditions and the reagents employed.

Future Directions and Emerging Research Avenues for 3,5 Diisopropyl 1,2,4 Trithiolane

Development of Advanced Methodologies for Trace Analysis and Isomer Resolution

The detection and quantification of 3,5-diisopropyl-1,2,4-trithiolane, particularly in complex natural matrices like essential oils from Allium species, currently rely on established techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). core.ac.ukpakbs.org While effective for identification, future research necessitates the development of more advanced analytical methodologies. The focus will be on enhancing sensitivity for trace-level detection and improving the resolution of its cis and trans isomers. unifi.it Techniques such as multidimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) could offer superior separation and identification capabilities, crucial for accurately profiling its presence in intricate biological and environmental samples. Furthermore, the development of selective extraction and purification methods will be vital to isolate the compound from interfering matrix components, enabling more precise quantitative analysis and characterization of individual isomers.

Comprehensive Elucidation of Mechanistic Pathways under Varied Conditions

Understanding the formation and reaction mechanisms of this compound is critical. Research has shown that its behavior differs significantly depending on the environment. In synthetic chemistry, a pathway has been identified involving the reaction of 2,4,6-triisopropyl-1,3,5-trithiane with sulfur monochloride and sodium sulfide (B99878) under mild conditions. unifi.it In contrast, under tribological conditions where it is used as a lubricant additive in mineral oil or synthetic diester, its mechanism involves the formation of thermal and tribochemical films. researchgate.netepa.gov Surface analyses using X-ray Absorption Near Edge Structure (XANES) spectroscopy have revealed that these films are composed of species like sulfates and sulfites. researchgate.netepa.govresearchgate.net The mechanism in lubricating oils is thought to involve a thiyl radical. epa.gov

Future investigations should aim to provide a comprehensive elucidation of these mechanistic pathways. This includes detailed kinetic studies to understand reaction rates under different temperatures and pressures, and isotopic labeling studies to trace the transformation of reactants into the trithiolane ring and its subsequent breakdown products. Comparing the reaction intermediates and end-products in pristine synthetic environments versus applied tribological systems will provide a holistic view of its chemical reactivity.

Synthesis and Characterization of Novel Diisopropyl-Trithiolane Analogues

The synthesis of this compound has paved the way for creating novel analogues with potentially enhanced or different properties. A successful methodology has been established for preparing various 3,5-disubstituted 1,2,4-trithiolanes by reacting substituted 1,3,5-trithianes. unifi.it This approach has yielded not only the diisopropyl variant but also dimethyl, diethyl, and diphenyl analogues, demonstrating the versatility of the synthetic route. unifi.it

Future work will logically extend to the synthesis and characterization of a broader library of analogues. This research will involve introducing a wider range of aliphatic and aromatic substituents, as well as incorporating various functional groups onto these substituents. The goal is to systematically study structure-activity relationships, which could be particularly relevant for its application as a lubricant additive. researchgate.netresearchgate.netresearchgate.net Characterizing these new compounds using modern spectroscopic and crystallographic techniques will be essential to understand how structural modifications influence their chemical and physical properties.

Table 1: Synthesis of 3,5-Disubstituted 1,2,4-Trithiolane (B1207055) Analogues This interactive table provides data on the reported yields for various synthesized analogues of 1,2,4-trithiolane.

| Substituent (R) | Compound Name | Reported Yield | Reference |

| Methyl | 3,5-Dimethyl-1,2,4-trithiolane (B1582227) | 73% | unifi.it |

| Ethyl | 3,5-Diethyl-1,2,4-trithiolane (B1614533) | 54% | unifi.it |

| Isopropyl | This compound | 60% | unifi.it |

| Phenyl | 3,5-Diphenyl-1,2,4-trithiolane | 53% | unifi.it |

Application of Integrated Omics Approaches in Natural Systems Studies

The identification of this compound in plants such as Persian shallot (Allium stipitatum) and Bear's garlic (Allium ursinum) opens up exciting avenues for biochemical and ecological research. core.ac.ukpakbs.org To date, its presence has been confirmed through analysis of essential oils. However, the biosynthetic pathways leading to its formation in these organisms remain unknown.

Future research should leverage integrated "omics" approaches to explore its role in natural systems. Metabolomics, particularly untargeted mass spectrometry-based platforms, can be used to map the metabolic network of sulfur compounds and identify potential precursors. Transcriptomics (RNA-seq) can help identify genes and enzymes whose expression patterns correlate with the production of the trithiolane, offering clues to its biosynthetic machinery. Proteomics can confirm the presence and activity of these enzymes. These powerful, system-wide approaches will be instrumental in understanding how, why, and when these plants produce this specific compound.

Table 2: Natural Sources and Proposed Omics Research This interactive table lists the known natural plant sources of this compound and outlines potential future research using omics technologies.

| Natural Source | Scientific Name | Part of Plant | Proposed Omics Approach | Research Goal | Reference |

| Persian Shallot | Allium stipitatum | Bulb | Metabolomics, Transcriptomics | Elucidate biosynthetic pathway, identify precursor molecules and enzymes. | core.ac.uk |

| Bear's Garlic | Allium ursinum | Leaves | Genomics, Proteomics | Identify gene clusters for sulfur metabolism, study protein expression under different conditions. | pakbs.org |

Theoretical Predictions for Undiscovered Reactivity and Structural Motifs

While experimental work using techniques like XANES has provided insight into the compound's reactive behavior, especially in tribology researchgate.netepa.gov, a significant gap exists in the theoretical and computational understanding of this compound. There is a compelling need for computational chemistry to complement and guide future experimental efforts.

Future research should employ theoretical methods, such as Density Functional Theory (DFT), to model the molecule's electronic structure, conformational preferences of its isomers, and bond dissociation energies. Such calculations can predict the most likely sites for radical attack or nucleophilic/electrophilic substitution, offering hypotheses about undiscovered reactivity. Furthermore, computational modeling can simulate reaction pathways, calculate transition state energies, and predict the structures of transient intermediates that are difficult to detect experimentally. This theoretical framework would be invaluable for designing new synthetic routes and for predicting the behavior of novel trithiolane analogues before their synthesis, accelerating the discovery of new functionalities and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Diisopropyl-1,2,4-trithiolane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving thiols or disulfides. For example, yields of 60% were achieved using a diastereoselective route, as evidenced by H NMR (δ = 4.66 ppm, d, J = 7.3 Hz) and MS (m/z 208, M) data . Optimization strategies include adjusting reaction temperature (e.g., 20–25°C), solvent polarity, and stoichiometric ratios of precursors. Orthogonal experimental design (e.g., varying catalyst concentration, ultrasonic irradiation time) can systematically improve efficiency .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR resolve diastereomers (e.g., δ = 4.57–4.66 ppm for protons adjacent to sulfur) .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z 208) and fragmentation patterns (e.g., m/z 88, 55) confirm molecular weight and structural motifs .

- Gas Chromatography (GC) : Purity assessment (≥95% by GC) and isomer separation require columns with high polarity (e.g., DB-WAX) and temperature gradients .

Q. What role does this compound play in flavor chemistry, and how is it detected in complex matrices?

- Methodological Answer : The compound contributes to "alliaceous" or meat-like flavors in onion oil and chicken meat. Detection involves:

- GC-MS : Identification via retention indices and spectral matching (e.g., m/z 208) .

- Headspace-SPME : Extraction of volatile compounds from food matrices, followed by GC-MS analysis .

Advanced Research Questions

Q. How can diastereoisomer ratios be controlled during synthesis, and what methods validate their separation?

- Methodological Answer : Diastereomer control requires chiral catalysts or stereoselective solvents (e.g., ethanol/water mixtures). Validation methods:

- Chiral GC Columns : Resolve enantiomers using β-cyclodextrin-based phases.

- Dynamic NMR : Monitor isomerization kinetics (e.g., coalescence of signals at elevated temperatures) .

- X-ray Crystallography : Resolve absolute configurations of crystalline diastereomers .

Q. What are the key challenges in resolving co-eluting isomers of this compound using GC, and how can these be addressed?

- Methodological Answer : Co-elution arises from similar volatility among isomers. Solutions include:

- Two-Dimensional GC (GC×GC) : Enhances resolution via orthogonal separation mechanisms.

- Derivatization : Introduce polar groups (e.g., acetylation) to alter retention behavior .

- Hyphenated Techniques : GC-MS/MS with selective ion monitoring (SIM) to distinguish isomers .

Q. What reaction pathways govern the formation of this compound in food matrices, and how do pH and temperature influence these pathways?

- Methodological Answer : Formation occurs via:

- Thiol-Disulfide Exchange : Between cysteine derivatives and reactive sulfur species (e.g., HS).

- Maillard Reaction : Interaction of amino acids and reducing sugars at 100–150°C .

- pH Dependence : Acidic conditions favor protonation of thiols, accelerating cyclization. Kinetic studies using Arrhenius plots quantify temperature effects .

Q. What strategies are employed to identify and mitigate byproducts formed during the synthesis of this compound?

- Methodological Answer : Byproduct analysis involves:

- GC-MS Profiling : Detect impurities like 3,5-diethyl-1,2,4-trithiolane (m/z 180) and dithiazines .

- Fractional Distillation : Separate byproducts based on boiling point differences (e.g., 228–315°C) .

- Reaction Quenching : Rapid cooling or pH adjustment to halt side reactions (e.g., oxidation of thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.